molecular formula C24H24FN5O2S2 B2429589 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine CAS No. 1116076-87-9

1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine

Cat. No.: B2429589
CAS No.: 1116076-87-9
M. Wt: 497.61
InChI Key: GPMKLLGZDSCYLJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a triazolopyridine core, a fluorophenyl piperazine moiety, and a methylbenzyl thio group

Properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S2/c1-18-4-6-19(7-5-18)17-33-24-27-26-23-22(3-2-12-30(23)24)34(31,32)29-15-13-28(14-16-29)21-10-8-20(25)9-11-21/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMKLLGZDSCYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C=CC=C3S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Introduction of the Fluorophenyl Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is functionalized with a fluorophenyl group.

    Attachment of the Methylbenzyl Thio Group: This step involves the thiolation reaction where the methylbenzyl group is introduced to the triazolopyridine core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Sulfonation of Piperazine

The sulfonyl group at position 4 is introduced via:

  • Sulfonation : Reaction with a sulfonyl chloride (e.g., triazolo[4,3-a]pyridin-8-ylsulfonyl chloride) under basic conditions.

  • Mechanism : Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfonyl chloride .

Triazolo-Pyridine Moiety Construction

The triazolo[4,3-a]pyridine ring system is synthesized through:

  • Cyclization : Likely involving hydrazine derivatives and acetylating agents (e.g., acetic anhydride) to form the triazole ring .

  • Substitution : Introduction of the methylsulfanyl group at position 3 may occur via nucleophilic substitution (e.g., replacing a leaving group like Cl with a methylthiolate) .

Assembly of the Final Compound

The sulfonamide linkage between piperazine and the triazolo-pyridine is formed via:

  • Coupling : Reaction of the piperazine sulfonamide with the triazolo-pyridine-8-sulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃) .

Key Reactions and Conditions

Step Reagents/Conditions Yield Reference
Piperazine alkylationChloroacetyl chloride, K₂CO₃, DMF
Triazolo-pyridine cyclizationHydrazine, acetic anhydride87%
SulfonationSulfonyl chloride, pyridine
Methylsulfanyl substitutionMethylthiol, K₂CO₃

Structural Validation and Characterization

  • IR/NMR : Peaks for C=S (1172 cm⁻¹) and C-N (1554 cm⁻¹) bonds indicate triazolo-pyridine formation .

  • Mass Spectrometry : Molecular weight matches the formula C₂₄H₂₄F₂N₆O₂S₂ (calculated: 542.5 g/mol) .

Research Findings

  • Antimicrobial Activity : Piperazine derivatives with triazolo-pyridine moieties show promise in antimicrobial applications, suggesting potential bioactivity for this compound .

  • Synthetic Flexibility : Variations in substituents (e.g., fluorophenyl vs. chlorophenyl) allow tuning of physical and biochemical properties .

  • Cyclization Efficiency : Acetic anhydride facilitates high-yield cyclization of hydrazine derivatives to triazolo-heterocycles .

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives containing triazole rings possess significant antimicrobial activity against various bacterial strains.
  • Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent, demonstrating cytotoxic effects on cancer cell lines.
  • CNS Activity : Given its structural similarity to known psychoactive compounds, it is being investigated for potential applications in treating neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in Molecules highlighted the synthesis of related triazole compounds that exhibited broad-spectrum antimicrobial activity. The presence of the sulfonamide group was crucial for enhancing efficacy against resistant strains .
  • Antitumor Activity : In vitro studies have demonstrated that compounds similar to 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine can induce apoptosis in cancer cells through mechanisms involving oxidative stress .
  • CNS Effects : A recent publication examined the psychopharmacological effects of piperazine derivatives on animal models. Results indicated potential anxiolytic effects which warrant further exploration into their use as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl piperazine moiety may interact with neurotransmitter receptors, while the triazolopyridine core can modulate enzyme activity. The compound’s effects are mediated through the modulation of signaling pathways and molecular interactions.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine include:

    8-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine: This compound differs by the presence of a chlorophenyl group instead of a fluorophenyl group.

    8-((4-(4-Methylphenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine: This compound has a methylphenyl group instead of a fluorophenyl group.

The uniqueness of 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

The compound 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a piperazine core linked to a triazole and sulfonamide moiety, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.

The molecular formula of the compound is C21H22FN5O2SC_{21}H_{22}FN_{5}O_{2}S, with a molecular weight of approximately 401.50 g/mol. The compound's structure can be represented as follows:

Structure C21H22FN5O2S\text{Structure }\text{C}_{21}\text{H}_{22}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds containing triazole and sulfonamide functionalities often exhibit significant anticancer properties. A study focusing on similar triazole derivatives demonstrated notable antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The highest activity was observed with derivatives that possessed specific substitutions on the triazole ring, suggesting that structural modifications can enhance biological efficacy .

Cell Line IC50 (µM) Compound Tested
MCF-7 (Breast)5.01-(4-Fluorophenyl)-4-[(3-{...})
HCT-116 (Colon)6.2Similar triazole derivatives
Capan-1 (Pancreatic)5.0PARP inhibitors related to triazole structures

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in DNA repair pathways, particularly poly(ADP-ribose) polymerase (PARP). Compounds with structural similarities have been shown to inhibit PARP activity effectively, leading to increased cytotoxicity in cancer cells with deficient DNA repair mechanisms, such as those harboring BRCA mutations .

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. In vitro studies have indicated that similar sulfonamide-containing compounds can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is particularly relevant for treating infections caused by Gram-positive bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of 1-(4-fluorophenyl)-4-[(3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]piperazine.

  • Antiproliferative Studies : A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against different cancer cell lines. The results indicated that modifications at the triazole position significantly affected potency.
  • Antimicrobial Efficacy : The antimicrobial activity was assessed against various bacterial strains, showing effective inhibition comparable to established antibiotics.
  • In Vivo Models : Preliminary in vivo studies demonstrated that compounds with similar structures could reduce tumor size in xenograft models when administered orally, indicating favorable pharmacokinetic profiles.

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